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Compound of Interest

Compound Name: beta-D-Glucose pentaacetate

Cat. No.: B138376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-D-
glucose pentaacetate, a key derivative in carbohydrate chemistry. The following sections detalil
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
along with the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-D-glucose pentaacetate.

'H NMR Spectroscopy

The *H NMR spectrum of 3-D-glucose pentaacetate, typically recorded in deuterated
chloroform (CDCIs) at 400 MHz, exhibits distinct signals for the pyranose ring protons and the
acetate methyl groups.

Table 1: *H NMR Chemical Shifts and Coupling Constants for 3-D-Glucose Pentaacetate in
CDCIs

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b138376?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5,

Coupling Constant

Proton Multiplicity

ppm) (J, Hz)
H-1 5.72 d 8.4
H-2 511 t 9.4
H-3 5.27 t 9.4
H-4 5.18 t 9.8
H-5 3.88 ddd 9.8,4.2,24
H-6a 4.28 dd 12.4,4.2
H-6b 4.12 dd 124,24
CHaCO 2.10, 2.08, 2.03, 2.02, s

1.99

Source: Spectral data compiled from various chemical databases.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: 3C NMR Chemical Shifts for -D-Glucose Pentaacetate in CDCls
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Carbon Chemical Shift (6, ppm)

C-1 91.8

C-2 72.9

C-3 72.8

C-4 68.3

C-5 70.3

C-6 61.8

C=0 170.6, 170.2, 169.4, 169.3, 169.0
CHs 20.9, 20.7, 20.6, 20.5

Source: Spectral data compiled from various chemical databases.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in 3-D-glucose pentaacetate. The
data presented below corresponds to analysis using a KBr pellet.

Table 3: Characteristic IR Absorption Bands for 3-D-Glucose Pentaacetate

Functional Group

Wavenumber (cm~—?) Intensity .
Assignment
~2900-3000 Medium C-H stretch (alkane)
~1750 Strong C=0 stretch (ester)
~1370 Medium C-H bend (methyl)
~1220 Strong C-O stretch (ester)
~1040 Strong C-O stretch (pyranose ring)

Source: Spectral data compiled from various chemical databases.[2][3]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments. Electron ionization (EIl) is a common method for this compound.

Table 4: Major Fragments in the Electron lonization Mass Spectrum of B-D-Glucose

Pentaacetate
m/z Relative Intensity (%) Putative Fragment lon
331 ~5 [M - OAc]*
242 ~10 [M - OAc - AcOH - CH2CO]*
200 ~15 [M - OAC - 2AcOH]*
169 ~30 [AcO=CH-CH=0OAc]*
157 ~25 [M - OAc - 2AcOH - CH2COJ*
115 ~40 [AcO-CH=CH-C=0]*
43 100 [CH3C=0]*

Source: Fragmentation data compiled from various chemical databases.[2]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 3-D-glucose pentaacetate are

provided below.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 10-20 mg of (3-D-glucose pentaacetate.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
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Instrumentation and Parameters:

Instrument: 400 MHz NMR Spectrometer
e Nuclei: *H and 13C
e Temperature: 298 K
e 'H NMR Parameters:

o Pulse sequence: zg30

o Number of scans: 16

o Relaxation delay: 1.0 s

o Spectral width: 16 ppm
e 13C NMR Parameters:
o Pulse sequence: zgpg30
o Number of scans: 1024
o Relaxation delay: 2.0 s

o Spectral width: 240 ppm

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of B-D-glucose pentaacetate with approximately 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.[4]

e Place a portion of the mixture into a pellet-pressing die.
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o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.[4]

Instrumentation and Parameters:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmission

Spectral Range: 4000-400 cm~1

Resolution: 4 cm™—1

Number of Scans: 16

Mass Spectrometry

Sample Preparation:

» Dissolve a small amount of 3-D-glucose pentaacetate in a suitable volatile solvent such as
chloroform or methanol to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (Electron lonization):

e Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe
MS.

« lonization Mode: Electron lonization (EI)
e Electron Energy: 70 eV

e Mass Range: m/z 40-500

e Source Temperature: 230 °C

e GC Conditions (if applicable):

o Column: Standard non-polar capillary column (e.g., DB-5ms).
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o Injector Temperature: 250 °C
o Oven Program: Start at 150 °C, ramp to 280 °C at 10 °C/min.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as [3-D-glucose pentaacetate.
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Caption: Experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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